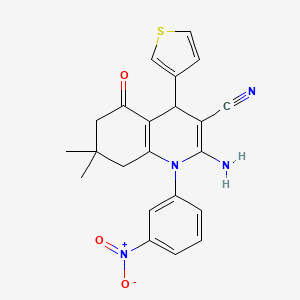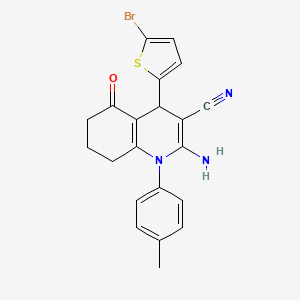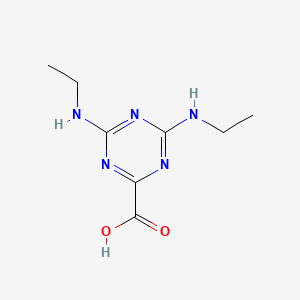![molecular formula C36H24N4O4 B11539514 1,3-dioxo-N-{3-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-{4-[(Z)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11539514.png)
1,3-dioxo-N-{3-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-{4-[(Z)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’ve described is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:
Name: The systematic name is quite lengthy, but we can refer to it as an isoindole-based compound.
Structure: It contains an isoindole core (1H-isoindole-5-carboxamide) with various substituents, including phenyl rings and azo (diazenyl) groups.
Properties: It is likely a white or colorless solid, highly soluble in water and polar solvents.
Vorbereitungsmethoden
Synthetic Routes:
Multistep Synthesis: Due to its complexity, the synthesis of this compound likely involves several steps. One possible route could be the assembly of the isoindole core followed by functionalization of the phenyl and azo groups.
Sonogashira Reaction: The double Sonogashira reaction can be employed to introduce the phenyl groups .
Amide Formation: The carboxamide group can be formed through amide bond formation.
Azo Coupling: The azo linkage (phenyldiazenyl) can be formed via azo coupling reactions.
Industrial Production:
Industrial-scale production methods would require optimization for yield, scalability, and cost-effectiveness. Detailed conditions would depend on the specific synthetic pathway chosen.
Analyse Chemischer Reaktionen
This compound may undergo various reactions:
Oxidation: Oxidative processes could modify the phenyl rings or the amide functionality.
Reduction: Reduction reactions might target the azo group or other functional groups.
Substitution: Substituents on the phenyl rings could be replaced.
Common Reagents: Reagents like Pd catalysts, base, and reducing agents may play crucial roles.
Major Products: These reactions could yield derivatives with altered properties.
Wissenschaftliche Forschungsanwendungen
This compound’s applications span multiple fields:
Medicine: Investigate its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Chemistry: Explore its reactivity and use as a building block for other compounds.
Biology: Study its interactions with biological targets.
Industry: Assess its utility in materials science or catalysis.
Wirkmechanismus
The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Identifying similar compounds would involve searching literature databases. Unfortunately, I don’t have access to real-time databases, but you can explore related isoindole derivatives and compare their properties.
Remember that this compound’s uniqueness lies in its specific combination of substituents and its isoindole scaffold
Eigenschaften
Molekularformel |
C36H24N4O4 |
|---|---|
Molekulargewicht |
576.6 g/mol |
IUPAC-Name |
1,3-dioxo-N-[3-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-(4-phenyldiazenylphenyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C36H24N4O4/c41-33(25-9-3-1-4-10-25)21-14-24-8-7-13-29(22-24)37-34(42)26-15-20-31-32(23-26)36(44)40(35(31)43)30-18-16-28(17-19-30)39-38-27-11-5-2-6-12-27/h1-23H,(H,37,42)/b21-14-,39-38? |
InChI-Schlüssel |
LJRFHGRJRLYIAI-WIMJDRPKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)N=NC6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)N=NC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'~1~,N'~3~-bis[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzene-1,3-dicarbohydrazide](/img/structure/B11539435.png)

![3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11539448.png)

![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11539462.png)
![N'-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11539466.png)

![13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene](/img/structure/B11539477.png)
![2,3,4-Trimethylbenzo[h]quinoline](/img/structure/B11539485.png)
![N-({N'-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11539492.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11539499.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11539507.png)
![Ethyl 3-acetyl-4-[4-(acetyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11539512.png)

